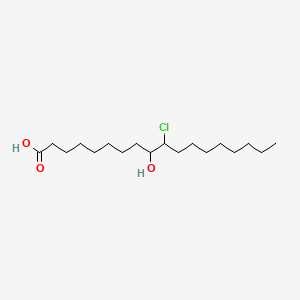

10-Chloro-9-hydroxystearic acid

Description

Properties

CAS No. |

2632-62-4 |

|---|---|

Molecular Formula |

C18H35ClO3 |

Molecular Weight |

334.9 g/mol |

IUPAC Name |

10-chloro-9-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H35ClO3/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22) |

InChI Key |

JNXUGCXVWKKTJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- Natural fatty acids : Stearic acid or hydroxystearic acids derived from plant oils (e.g., Dimorphotheca sinuata seeds) serve as primary starting materials due to their availability and chiral centers.

- Hydroxystearic acid derivatives : 9-hydroxystearic acid (9-HSA) and 9,10-dihydroxystearic acid are common intermediates for further functionalization.

Synthetic Routes to 10-Chloro-9-hydroxystearic Acid

The preparation involves several key steps:

Hydroxylation : Introduction of hydroxyl groups at C-9 and/or C-10 positions can be achieved by stereospecific oxidation of oleic acid or stearic acid derivatives using reagents such as potassium permanganate under controlled conditions.

Chlorination : Selective chlorination at the 10th carbon is typically performed after hydroxylation. Chlorination reagents and conditions must be chosen to avoid over-chlorination or side reactions. Chlorination can be achieved by treatment with reagents such as tosyl chloride derivatives or other chlorinating agents under mild conditions.

Functional group transformations : Protection and deprotection strategies, such as silyl ether formation, are used to protect hydroxyl groups during chlorination and other steps to ensure regioselectivity and stereochemical integrity.

Purification : The crude products are purified by chromatographic techniques (e.g., silica gel chromatography) and recrystallization to isolate the desired chlorohydroxystearic acid with high purity.

Representative Synthetic Scheme (Adapted)

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Extraction and methylation of natural oil | Transmethylation of triglycerides from Dimorphotheca seeds | Methyl (9R)-9-hydroxystearate |

| 2 | Tosylation of hydroxyl group at C-9 | Tosyl chloride, pyridine | Methyl (9R)-9-tosyloxystearate |

| 3 | Chlorination at C-10 | Sodium chloride or chlorinating agent in DMF or suitable solvent | Introduction of chlorine at C-10 |

| 4 | Deprotection and hydrolysis | Acidic or basic hydrolysis | This compound |

| 5 | Purification | Silica gel chromatography, recrystallization | Pure this compound |

Alternative Methods

- Mitsunobu reaction : For introducing azide or amine groups at C-9 as intermediates, which can be further transformed into hydroxyl or chloro derivatives.

- Silyl ether protection : Use of tert-butyldimethylsilyl chloride to protect hydroxyl groups during multi-step synthesis, followed by deprotection to yield the free hydroxyl compound.

- The use of natural sources such as Dimorphotheca sinuata seeds provides an enantiopure starting material, facilitating stereospecific synthesis of hydroxystearic acid derivatives.

- Chlorination reactions require careful control of temperature and solvent to optimize yield and minimize racemization or side reactions.

- Purification by silica gel chromatography is effective in isolating the desired chlorohydroxystearic acid with high purity, confirmed by NMR and IR spectroscopy.

- The stereochemistry at C-9 and C-10 is critical for biological activity; thus, synthetic methods aim to preserve or control chirality during functionalization.

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Natural oil extraction and methylation | Dimorphotheca sinuata seed oil | Methanol, PtO2 (Adam’s catalyst) | Hydrogenation, 40 psi H2, 40 min | Moderate to high | Provides enantiopure methyl 9-hydroxystearate |

| Tosylation and substitution | Methyl (9R)-9-hydroxystearate | Tosyl chloride, pyridine; NaCl or DPPA for azide | Room temp to reflux, DMF solvent | 55-77% | Tosylate intermediate allows substitution reactions |

| Chlorination | Hydroxystearic acid derivatives | Chlorinating agents (e.g., tosyl chloride derivatives) | Controlled temp, inert atmosphere | Variable | Requires protection of hydroxyl groups |

| Protection/deprotection | Hydroxystearic acid | tert-Butyldimethylsilyl chloride, imidazole | DMF solvent, room temp | High | Protects hydroxyl groups during chlorination |

- Nuclear Magnetic Resonance (NMR) : Used to confirm the position and stereochemistry of hydroxyl and chlorine substituents.

- Infrared Spectroscopy (IR) : Confirms functional groups such as hydroxyl and carboxylic acid.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

The preparation of this compound involves multi-step synthetic routes starting from natural fatty acids or their hydroxylated derivatives. Key steps include selective hydroxylation, chlorination, and protection/deprotection strategies to maintain stereochemical integrity. The use of natural sources like Dimorphotheca sinuata seeds provides a green and efficient route to enantiopure intermediates. Purification and analytical methods ensure the isolation of high-purity compounds suitable for further biological or material science applications.

Chemical Reactions Analysis

Types of Reactions: 10-Chloro-9-hydroxystearic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: 10-chloro-9-ketostearic acid or 10-chloro-9-carboxystearic acid.

Reduction: 9-hydroxystearic acid or stearic acid.

Substitution: 10-azido-9-hydroxystearic acid or 10-methoxy-9-hydroxystearic acid.

Scientific Research Applications

10-Chloro-9-hydroxystearic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a signaling molecule.

Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 10-chloro-9-hydroxystearic acid involves its interaction with cellular targets and pathways. The hydroxyl group at the 9th position allows the molecule to form hydrogen bonds with specific proteins and enzymes, potentially modulating their activity. The chlorine atom at the 10th position can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within cells .

Comparison with Similar Compounds

Structural and Functional Group Differences

10-Chloro-9-Hydroxystearic Acid vs. 9,10-Dihydroxystearic Acid

- Structure : this compound has a chlorine atom (Cl) at C10 and a hydroxyl group (-OH) at C9, whereas 9,10-dihydroxystearic acid contains hydroxyl groups at both C9 and C10 positions.

- Synthesis :

This compound vs. 10-Bromo-9-Hydroxystearic Acid

- Halogen Influence : Bromine (Br) at C10 in the bromo analog results in higher molecular weight (356.3 g/mol vs. 322.9 g/mol for the chloro compound) and distinct physicochemical properties, such as boiling points and solubility.

- Analytical Differentiation : GC-MS retention times differ significantly: 10-bromo-9-hydroxystearic acid elutes at 8.13 min, while the chloro analog elutes earlier at 7.79 min .

Positional Isomers: 9-Chloro-10-Hydroxystearic Acid

- Isomerism : The chlorine and hydroxyl groups swap positions. This isomer shares similar synthetic pathways but exhibits distinct chromatographic and spectral profiles. For example, IR spectra of positional isomers show subtle differences in hydroxyl stretching frequencies due to hydrogen bonding variations .

Analytical Data and Spectral Comparison

Table 1: Key Analytical Properties

Thermal and Material Properties

- Organogelation: Hydroxystearic acids (e.g., (R)-9-HSA) form thermoreversible organogels due to hydroxyl-driven crystallization. In contrast, this compound’s chlorine likely disrupts hydrogen-bonding networks, reducing gelation capacity .

- Thermal Stability: Limited data exist for the chlorinated compound, but brominated analogs show lower decomposition temperatures due to weaker C-Br bonds compared to C-Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.